molecular formula C16H17ClN2O3S B2833988 N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide CAS No. 1421442-04-7

N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide

Cat. No. B2833988
CAS RN: 1421442-04-7
M. Wt: 352.83
InChI Key: OSUUDECSARCNNH-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide, also known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPOP belongs to the class of oxalamide compounds and is known for its unique biochemical and physiological properties.

Scientific Research Applications

Synthesis and Characterization

N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide is a compound of interest in the field of organic synthesis. Research shows novel synthetic approaches and methodologies for the synthesis of di- and mono-oxalamides, highlighting the utility of rearrangement sequences in organic synthesis. For instance, a novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing the operational simplicity and high yield of the process, which provides a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Copper-Catalyzed Coupling Reactions

The compound has been implicated in copper-catalyzed coupling reactions. Specifically, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation with (hetero)aryl chlorides. This catalytic system has been shown to be liberalized towards a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, providing good to excellent yields (De, Yin, & Ma, 2017).

Antidepressant Activity

The thiophene moiety, similar to that found in this compound, has been explored for its potential in treating depression. A study on the antidepressant activity of thiophene-based compounds revealed that certain scaffolds might be therapeutically useful as potential antidepressant medications, highlighting the relevance of the thiophene unit in medicinal chemistry (Mathew, Suresh, & Anbazhagan, 2014).

Anticancer Activity

Further research into compounds with thiophene units has shown potential anticancer activity. Hydroxyl-containing benzo[b]thiophene analogs have demonstrated selectivity towards laryngeal cancer cells, implicating the significance of the hydroxyl group and the thiophene ring in anticancer properties. These compounds enhance antioxidant enzyme activity and reduce ROS production, correlating with their antiproliferative effect in cancer cells (Haridevamuthu et al., 2023).

properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c17-12-5-2-1-4-11(12)10-19-16(22)15(21)18-8-7-13(20)14-6-3-9-23-14/h1-6,9,13,20H,7-8,10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUUDECSARCNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NCCC(C2=CC=CS2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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